molecular formula C16H11N3O3S B13712592 (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13712592
M. Wt: 325.3 g/mol
InChI Key: RMQHWICCDUVBFF-JLHYYAGUSA-N
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Description

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group, a phenyl group, and a sulfanyl group attached to an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with a suitable imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the compound.

Major Products

Major products formed from these reactions include amines, oximes, and nitrones, which can be further utilized in various chemical syntheses .

Scientific Research Applications

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The phenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(2-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23)/b13-10+

InChI Key

RMQHWICCDUVBFF-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S

Origin of Product

United States

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